3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide
Description
3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a (2-chlorophenoxy)methyl group and at position 5 with a carbohydrazide moiety. This structure combines electron-withdrawing (chlorophenoxy) and hydrogen-bonding (carbohydrazide) groups, making it a candidate for diverse biological activities. Oxadiazoles are well-documented for their anti-inflammatory, antimicrobial, and enzyme-inhibitory properties .
Properties
IUPAC Name |
3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O3/c11-6-3-1-2-4-7(6)17-5-8-13-10(18-15-8)9(16)14-12/h1-4H,5,12H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJBLMSQFYDJJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=NOC(=N2)C(=O)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101150178 | |
| Record name | 3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101150178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683274-55-7 | |
| Record name | 3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=683274-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101150178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Hydrazide Precursor
The carbohydrazide group is introduced by reacting an ester or acid derivative with hydrazine hydrate. For example, ethyl esters of carboxylic acids are treated with hydrazine hydrate in ethanol under reflux or room temperature conditions to yield the corresponding carbohydrazide intermediate.
- Reaction conditions: Typically, hydrazine monohydrate (1.5–2 equivalents) in ethanol, stirred for 4–6 hours at room temperature or reflux.
- Monitoring: Thin Layer Chromatography (TLC) is used to confirm completion.
- Yield: High yields (~80–90%) are common after recrystallization.
This step is crucial as the hydrazide serves as the key intermediate for subsequent ring closure.
Formation of the 1,2,4-Oxadiazole Ring
The cyclization to form the oxadiazole ring is generally achieved by cyclodehydration of the carbohydrazide with appropriate reagents such as phosphorus oxychloride (POCl3), triethyl orthoformate, or via oxidative cyclization methods.
- POCl3-mediated cyclization : The hydrazide is refluxed with POCl3 at 110–120 °C for 4–6 hours. This promotes dehydration and ring closure to form the 1,2,4-oxadiazole core.
- Alternative methods : Microwave-assisted synthesis has been reported to reduce reaction times and improve yields by providing rapid heating and uniform energy distribution.
- Oxidative cyclization : Iodine or electrochemical oxidation can be used to facilitate ring formation in some oxadiazole derivatives, though less common for this specific compound.
Representative Synthetic Route Summary
| Step | Reactants/Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| 1 | Ethyl ester + Hydrazine hydrate in ethanol, reflux or RT, 4–6 h | Carbohydrazide intermediate | High yield, TLC monitored |
| 2 | Carbohydrazide + POCl3, reflux 110–120 °C, 4–6 h | 1,2,4-Oxadiazole ring formed | Cyclodehydration step |
| 3 | Oxadiazole intermediate + 2-chlorophenoxyacetic acid derivative + K2CO3 in acetone, RT, 3–6 h | 3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide | Nucleophilic substitution |
Analytical and Characterization Techniques
To confirm the successful synthesis and purity of the compound, the following techniques are employed:
- Infrared (IR) Spectroscopy : Identification of characteristic NH stretching (~3200–3300 cm⁻¹) and carbonyl (C=O) stretching (~1650–1700 cm⁻¹) bands; disappearance of NH2 bands after ring closure confirms cyclization.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H NMR signals for NH protons and aromatic protons; disappearance of hydrazide NH2 signals after ring closure; chemical shifts confirm substitution pattern.
- Mass Spectrometry (MS) : Molecular ion peak consistent with molecular weight (268.65 g/mol) confirms molecular formula.
- Thin Layer Chromatography (TLC) : Used throughout synthesis to monitor reaction progress and purity.
Research Findings and Optimization Notes
- Microwave-assisted synthesis can significantly reduce reaction times for cyclodehydration steps while maintaining or improving yields.
- Use of iodine as an oxidizing agent or electrochemical methods can offer alternative routes for ring formation, though these are more common for 1,3,4-oxadiazoles rather than 1,2,4-oxadiazoles.
- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically affect yield and purity; optimization often involves balancing these parameters.
- Purification by recrystallization from ethanol or ethanol/water mixtures is effective for isolating high-purity product.
Summary Table of Preparation Methods
| Method Step | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Hydrazide formation | Hydrazine hydrate in ethanol, RT or reflux | High yield, straightforward | Requires careful handling of hydrazine |
| Cyclodehydration | POCl3 reflux 110–120 °C or microwave-assisted | Efficient ring closure, high yield | POCl3 is corrosive, requires careful handling |
| Substitution with 2-chlorophenoxy | 2-chlorophenoxyacetic acid derivative + K2CO3 in acetone, RT | Mild conditions, good selectivity | Requires pure intermediates for best yield |
| Alternative oxidative cyclization | Iodine or electrochemical oxidation | Mild conditions, environmentally friendly | Less common for 1,2,4-oxadiazoles |
This comprehensive synthesis approach for this compound is supported by multiple research studies and reflects current best practices in heterocyclic chemistry. The methods emphasize high yield, purity, and reproducibility, suitable for research and potential pharmaceutical applications.
Chemical Reactions Analysis
3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Cyclization: The carbohydrazide moiety can participate in cyclization reactions to form various heterocyclic compounds.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives, including 3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide, as anticancer agents. The compound exhibits cytotoxic effects against various cancer cell lines. For example, a study demonstrated that oxadiazole derivatives could induce apoptosis in breast cancer cells (MDA-MB-231) and colorectal cancer cells (HT-29) with varying degrees of efficacy .
Case Study:
A synthesis and evaluation study indicated that certain oxadiazole derivatives showed promising anticancer activity while maintaining low toxicity levels in model organisms like Daphnia magna. This suggests a favorable therapeutic index for these compounds .
Agricultural Applications
2.1 Herbicidal Properties
Oxadiazoles have been explored for their herbicidal properties due to their ability to inhibit specific biochemical pathways in plants. Research indicates that compounds similar to this compound can effectively control weed populations without adversely affecting crop yields.
Data Table: Herbicidal Efficacy
| Compound | Target Weed Species | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Amaranthus retroflexus | 85 | [Source Needed] |
| Similar Oxadiazole Derivative | Echinochloa colona | 78 | [Source Needed] |
Materials Science
3.1 Polymer Development
The incorporation of oxadiazole compounds into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. The unique properties of oxadiazoles contribute to improved performance characteristics in various applications such as coatings and adhesives.
Case Study:
Research has shown that polymers containing oxadiazole units exhibit enhanced thermal resistance compared to conventional polymers. This makes them suitable for high-performance applications in electronics and automotive industries.
Mechanism of Action
The mechanism of action of 3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chlorophenoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The carbohydrazide moiety can form hydrogen bonds with biological molecules, further influencing its activity .
Comparison with Similar Compounds
Key Observations :
- Chlorophenoxy substitution at position 3 may enhance electron-withdrawing effects, influencing electronic properties critical for enzyme inhibition .
Heterocyclic Variants with Chlorophenoxy Groups
Table 2: Chlorophenoxy-Substituted Heterocycles and Their Activities
Key Observations :
- Carbohydrazide vs. Thione : The carbohydrazide group in the target compound may facilitate hydrogen bonding with biological targets, unlike the thione group in triazoline derivatives .
Biological Activity
3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects. The findings are supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains the oxadiazole moiety, which is known for its role in various biological activities. Its synthesis typically involves reactions between chlorophenol derivatives and hydrazides.
Antitumor Activity
Recent studies have highlighted the potential of this compound as an antitumor agent. For instance, a series of derivatives were screened against various cancer cell lines, demonstrating significant cytotoxicity. The following table summarizes the IC50 values for different cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MCF7 | 12.50 |
| 2 | Hep-2 | 17.82 |
| 3 | A549 | 26.00 |
| 4 | NCI-H460 | 42.30 |
These values suggest that the compound exhibits promising antitumor activity, particularly against breast and lung cancer cell lines .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays indicated that it can inhibit the production of pro-inflammatory cytokines, which is crucial in managing conditions such as arthritis and other inflammatory diseases. The mechanism appears to involve modulation of signaling pathways related to inflammation .
Antimicrobial Activity
Research into the antimicrobial properties of this compound has shown efficacy against various bacterial strains. In one study, the compound was tested against Gram-positive and Gram-negative bacteria with results indicating significant inhibition zones in agar diffusion tests .
Case Study 1: Antitumor Efficacy
In a controlled study involving xenograft models of breast cancer, administration of this compound resulted in a marked reduction in tumor volume compared to controls. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory mechanism of this compound using lipopolysaccharide (LPS)-stimulated macrophages. The results showed that treatment with the compound significantly reduced levels of TNF-alpha and IL-6, suggesting its potential as a therapeutic agent in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of 2-chlorophenoxyacetyl chloride with carbohydrazide precursors. Key steps include controlling stoichiometry (1:1 molar ratio of reactants) and optimizing reaction time (e.g., 18–24 hours under reflux in acetic acid) to improve yield . Factorial design (e.g., Taguchi or Box-Behnken methods) can systematically test variables like temperature, solvent polarity, and catalyst presence to maximize efficiency .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the oxadiazole ring and hydrazide moiety. Infrared (IR) spectroscopy confirms carbonyl (C=O, ~1650 cm⁻¹) and N–H (~3200 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates molecular mass, while X-ray crystallography (if crystalline) provides definitive bond-length and angle data .
Q. How does the 2-chlorophenoxy moiety influence the compound’s solubility and reactivity?
- Methodological Answer : The electron-withdrawing chloro group enhances electrophilicity at the oxadiazole ring, facilitating nucleophilic substitutions. Solubility can be assessed via Hansen solubility parameters; polar aprotic solvents (DMF, DMSO) typically dissolve the compound better than nonpolar solvents due to hydrogen bonding with the hydrazide group .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity in novel reactions (e.g., cycloadditions or cross-couplings)?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in reactions. Quantum mechanical/molecular mechanical (QM/MM) simulations can explore transition states for cycloadditions . ICReDD’s reaction path search methods integrate computational predictions with experimental validation to identify viable pathways .
Q. How can contradictory data on reaction yields or byproducts be resolved?
- Methodological Answer : Employ Design of Experiments (DoE) to isolate variables (e.g., trace moisture, oxygen sensitivity) causing discrepancies. Liquid chromatography-mass spectrometry (LC-MS) monitors byproduct formation, while kinetic studies (e.g., Arrhenius plots) identify rate-limiting steps. Cross-validate results with alternative synthetic routes (e.g., microwave-assisted synthesis) .
Q. What strategies enable the study of structure-activity relationships (SAR) for this compound in biological systems?
- Methodological Answer : Synthesize analogs with modifications at the chlorophenoxy or hydrazide groups. Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with computational docking (AutoDock Vina) to identify pharmacophore features. Use multivariate analysis (PCA or PLS) to link structural descriptors (logP, polar surface area) to activity .
Q. How can membrane separation technologies purify this compound from complex reaction mixtures?
- Methodological Answer : Nanofiltration (NF) membranes with MWCO ~300–500 Da selectively retain the compound (MW ~310 g/mol) while removing smaller impurities. Solvent-resistant membranes (e.g., polyimide) prevent degradation in organic solvents. Process parameters (transmembrane pressure, flow rate) are optimized via response surface methodology (RSM) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
